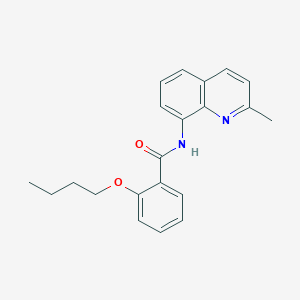![molecular formula C20H23F3N4 B11335331 5-methyl-3-(4-methylphenyl)-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11335331.png)
5-methyl-3-(4-methylphenyl)-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-(4-methylphenyl)-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pentyl chain, and a pyrazolo[1,5-a]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(4-methylphenyl)-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-methylphenylhydrazine and ethyl acetoacetate, under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
N-Alkylation: The N-pentyl group is introduced through an alkylation reaction using pentyl bromide or pentyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrazolo[1,5-a]pyrimidine core using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 5-methyl-3-(4-methylphenyl)-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has shown potential as a bioactive molecule. It has been studied for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise as an inhibitor of certain enzymes involved in disease pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-methyl-3-(4-methylphenyl)-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to altered cellular signaling pathways. The trifluoromethyl group enhances its binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methyl-3-(4-methylphenyl)-N-hexyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 5-methyl-3-(4-methylphenyl)-N-butyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 5-methyl-3-(4-methylphenyl)-N-pentyl-2-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
The uniqueness of 5-methyl-3-(4-methylphenyl)-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine lies in its specific combination of functional groups. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications. Additionally, the N-pentyl chain contributes to its unique binding properties and biological activity.
Propriétés
Formule moléculaire |
C20H23F3N4 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
5-methyl-3-(4-methylphenyl)-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H23F3N4/c1-4-5-6-11-24-16-12-14(3)25-19-17(15-9-7-13(2)8-10-15)18(20(21,22)23)26-27(16)19/h7-10,12,24H,4-6,11H2,1-3H3 |
Clé InChI |
FBIUJGUYYIPMHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]cyclopentanecarboxamide](/img/structure/B11335250.png)
![N-(2-chlorophenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11335251.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11335252.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-bromophenoxy)acetamide](/img/structure/B11335274.png)
![7-chloro-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11335279.png)
![2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B11335287.png)
![1-[(3-methylbenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11335289.png)

![N-({1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B11335293.png)
![1-[(2,5-Dimethylphenyl)methyl]-2-(3-fluorophenyl)pyrrolidine](/img/structure/B11335301.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B11335309.png)
![5-chloro-3-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11335313.png)
![6-[4-(3-chlorobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11335319.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11335326.png)
